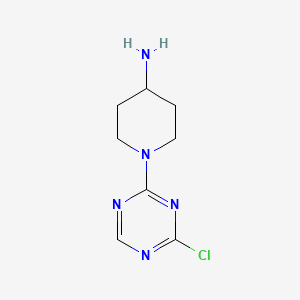
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine is an organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a piperidine ring attached to the triazine core, with a chlorine atom at the 4-position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine typically involves the reaction of cyanuric chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an ice bath to control the temperature and ensure the selective substitution of one chlorine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position of the triazine ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation reactions: The compound can react with carboxylic acids or their derivatives to form amides or esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium carbonate or potassium carbonate.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Condensation reactions: Reagents such as carboxylic acids, acid chlorides, or anhydrides are used in the presence of a base or a catalyst.
Major Products Formed
Nucleophilic substitution: The major products are substituted triazine derivatives, where the chlorine atom is replaced by the nucleophile.
Condensation reactions: The major products are amides or esters, depending on the reagents used.
Scientific Research Applications
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with viral proteins can disrupt viral replication and inhibit viral infections .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A common triazine derivative used in the production of resins and plastics.
1,3,5-Triazine-2,4,6-triol (Cyanuric acid): Used in the production of disinfectants and herbicides.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling reagent in organic synthesis.
Uniqueness
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern and the presence of a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo selective nucleophilic substitution and its potential antimicrobial and antiviral activities further distinguish it from other triazine derivatives .
Properties
Molecular Formula |
C8H12ClN5 |
|---|---|
Molecular Weight |
213.67 g/mol |
IUPAC Name |
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H12ClN5/c9-7-11-5-12-8(13-7)14-3-1-6(10)2-4-14/h5-6H,1-4,10H2 |
InChI Key |
NXFXEQNLABZXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
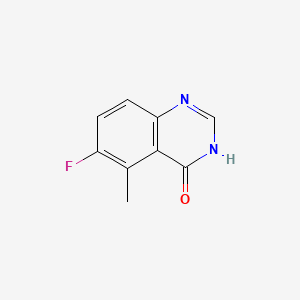
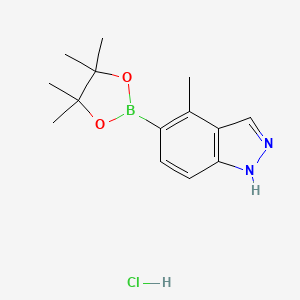
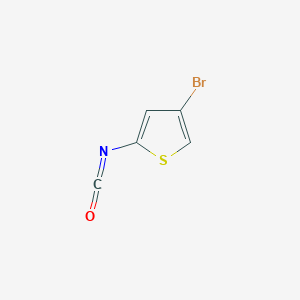
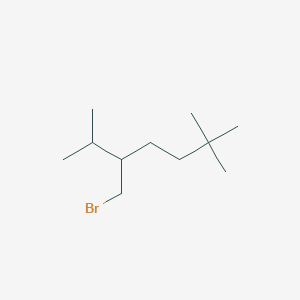
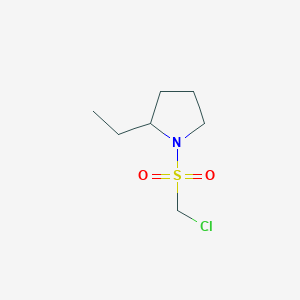
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)

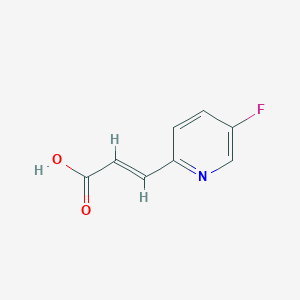
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)

![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
